

Application Notes and Protocols for Oral Gavage of PF-06840003 in Mice

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Compound of Interest

Compound Name: PF-06840003

Cat. No.: B1679684

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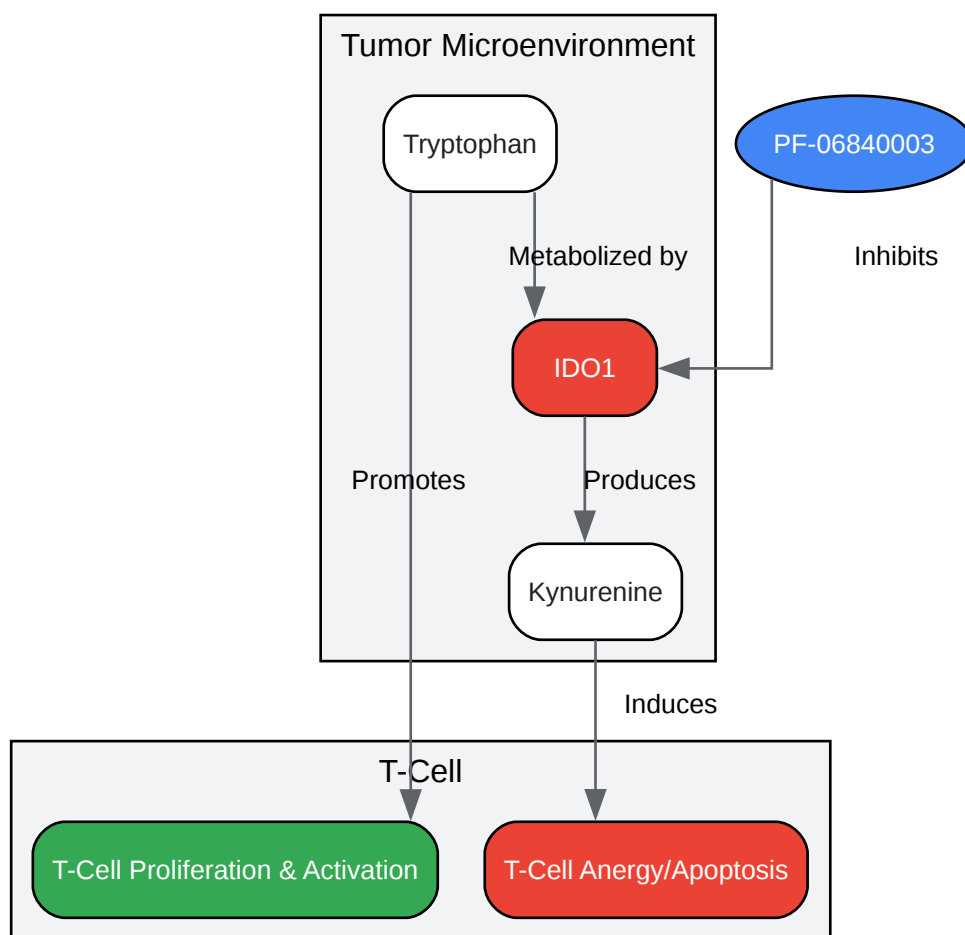
Introduction

PF-06840003 is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key immune-regulatory enzyme that plays a critical role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan.[2] This degradation leads to the suppression of T-cell function and the promotion of an immunosuppressive tumor microenvironment. As an orally bioavailable small molecule, **PF-06840003** has demonstrated significant anti-tumor activity in preclinical syngeneic mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors.[3][4][5][6] These application notes provide a detailed protocol for the preparation and oral administration of **PF-06840003** to mice for in vivo studies.

Mechanism of Action: IDO1 Inhibition

IDO1 is a cytosolic enzyme that initiates the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1, **PF-06840003** blocks the conversion of tryptophan to kynurenine. This leads to a decrease in the immunosuppressive kynurenine metabolites and an increase in local tryptophan levels, which in turn helps to restore T-cell proliferation and activation, thereby enhancing the anti-tumor immune response.[2]

Signaling Pathway



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Caption: IDO1 Pathway Inhibition by **PF-06840003**.

Experimental Protocols

Formulation of **PF-06840003** for Oral Gavage

A suggested formulation for preparing **PF-06840003** for oral administration in mice is as follows. It is recommended to first dissolve **PF-06840003** in DMSO and then dilute it with an aqueous buffer.[1] For a similar IDO1 inhibitor, a suspension of 0.5% gelatin and 5% mannitol in water has been utilized for oral gavage in mice.[7]

Materials:

- **PF-06840003** powder

- Dimethyl sulfoxide (DMSO), sterile
- Sterile aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Preparation of Dosing Solution (Example for a 10 mg/mL stock):

- Weigh the required amount of **PF-06840003** powder in a sterile microcentrifuge tube.
- Add a small volume of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of **PF-06840003** in 1 mL of DMSO.
- Vortex the solution until the powder is fully dissolved. Gentle warming or sonication may be used to aid dissolution.
- For the final dosing solution, dilute the stock solution with a sterile aqueous buffer, such as PBS, to the desired final concentration. Ensure the final concentration of DMSO is kept to a minimum (typically <10%) to avoid toxicity in animals.
- Prepare the dosing solution fresh on the day of administration.

Oral Gavage Protocol for Mice

This protocol provides a standard procedure for administering **PF-06840003** to mice via oral gavage. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

- Prepared **PF-06840003** dosing solution
- Appropriately sized gavage needles (18-20 gauge, with a ball-tip)
- Syringes (1 mL or appropriate size for the dosing volume)

- Animal scale

Procedure:

- Animal Handling and Restraint:
 - Weigh the mouse to accurately calculate the required dosing volume.
 - Gently restrain the mouse by the scruff of the neck to immobilize the head and body. Ensure the restraint does not impede breathing.
- Gavage Needle Insertion:
 - Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle at the level of the mouse's nose.
 - With the mouse held in an upright position, gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
 - The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
- Administration of **PF-06840003**:
 - Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly depress the syringe plunger to deliver the dosing solution.
 - The typical dosing volume for mice is 5-10 mL/kg body weight.
- Post-Administration Monitoring:
 - After administration, gently remove the gavage needle.
 - Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 15-30 minutes.

- Continue to monitor the animals daily for the duration of the study.

Data Presentation

Pharmacokinetic Parameters of PF-06840003 in Mice

Preclinical studies have demonstrated the oral bioavailability of **PF-06840003** in mice. The compound has shown efficacy in reducing intratumoral kynurenine levels by over 80% in syngeneic tumor models.[\[3\]](#)[\[5\]](#)

| Parameter | Value | Species/Model | Reference |
|----------------------------|---|------------------------------|---------------------|
| Route of Administration | Oral Gavage | Mice | |
| Observed Effect | >80% reduction in intratumoral kynurenine | Syngeneic mouse tumor models | [5] |
| Predicted Half-life (t1/2) | 16-19 hours (in humans) | Human (predicted) | |

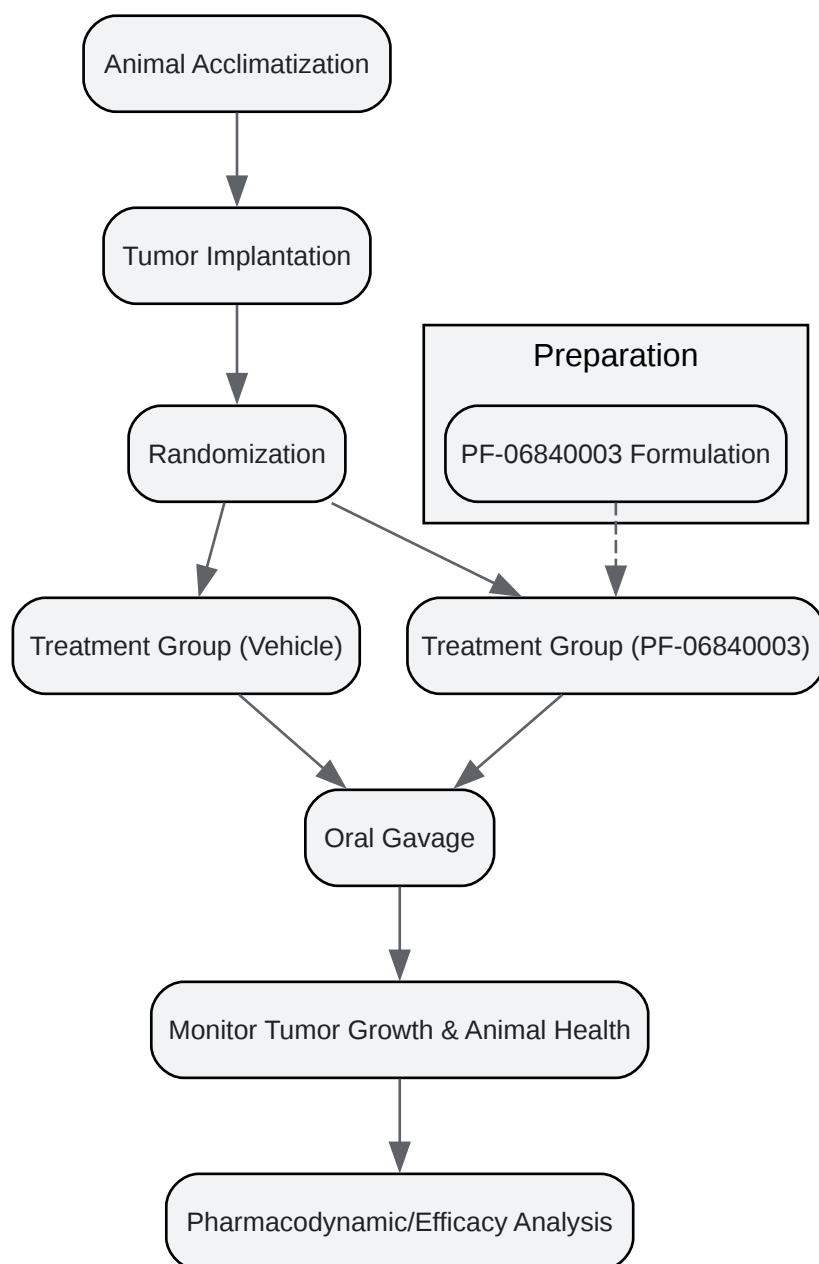
Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC in mice are not readily available in the public domain. The predicted human half-life is provided for context.

Dosing Regimen in Preclinical Mouse Models

PF-06840003 has been evaluated in various preclinical mouse cancer models, including the GL261 murine glioma model.[\[8\]](#)

| Tumor Model | Dosing Schedule | Route | Efficacy | Reference |
|------------------------|-----------------|-------|---|---|
| Syngeneic Tumor Models | Not specified | Oral | Inhibition of tumor growth | [3] [5] |
| GL261 Murine Glioma | Not specified | Oral | Synergistic effect with PD-1/PD-L1 blockade | [8] |

Experimental Workflow



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Caption: General Experimental Workflow for In Vivo Efficacy Studies.

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